molecular formula C20H18N2O2S3 B12594637 4,6-Bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic Acid

4,6-Bis(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic Acid

Cat. No.: B12594637
M. Wt: 414.6 g/mol
InChI Key: JQFMWAZMMYZMOM-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a pyrimidine derivative is reacted with methylthiol and phenylmethylthiol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methylthio groups are converted to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the substituent groups, leading to various reduced forms of the compound.

    Substitution: The phenylmethylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity is of interest in the field of medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 2-(Methylthio)pyrimidine-5-carboxylic acid
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4,6-bis[(phenylmethyl)thio]- stands out due to the presence of two phenylmethylthio groups. These groups enhance its chemical reactivity and potential for forming diverse derivatives. Additionally, the compound’s unique structure may confer specific biological activities not observed in its analogs.

Properties

Molecular Formula

C20H18N2O2S3

Molecular Weight

414.6 g/mol

IUPAC Name

4,6-bis(benzylsulfanyl)-2-methylsulfanylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C20H18N2O2S3/c1-25-20-21-17(26-12-14-8-4-2-5-9-14)16(19(23)24)18(22-20)27-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,23,24)

InChI Key

JQFMWAZMMYZMOM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)SCC2=CC=CC=C2)C(=O)O)SCC3=CC=CC=C3

Origin of Product

United States

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